
5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group at position 5, a phenyl group at position 3, and a carbothioamide group at position 1. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amines.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and a phenyl group but differs in the presence of a naphthalen-1-yl group instead of a carbothioamide group.
Triazole-Pyrimidine Hybrids: These compounds share structural similarities with pyrazole derivatives and have been studied for their neuroprotective and anti-inflammatory properties.
Pyrrolidine Sulfonamides: These compounds contain a fluorophenyl group and have shown promising biological activities, including anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbothioamide group, which may contribute to its distinct biological activities.
Properties
Molecular Formula |
C16H14FN3S |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-phenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C16H14FN3S/c17-13-8-6-12(7-9-13)15-10-14(19-20(15)16(18)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,18,21) |
InChI Key |
ZAWNJNXLSZLLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=S)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


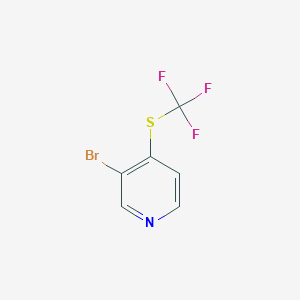
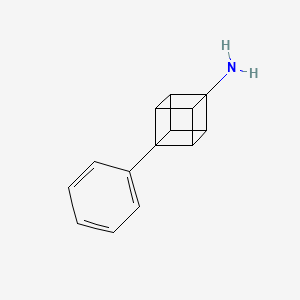
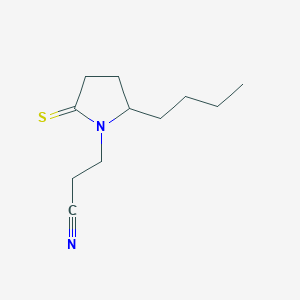
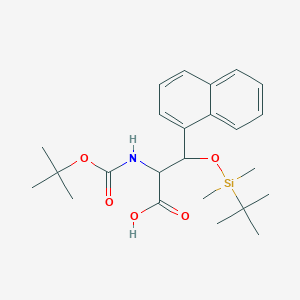
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)


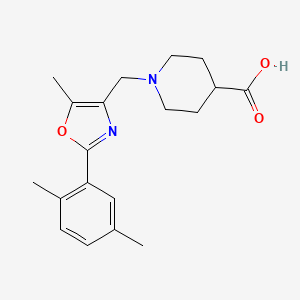

![Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide](/img/structure/B12866674.png)

![4-Fluoro-2-methoxybenzo[d]oxazole](/img/structure/B12866698.png)

![(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride](/img/structure/B12866708.png)
